molecular formula C12H17N3O3 B7077101 2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide

2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide

Cat. No.: B7077101
M. Wt: 251.28 g/mol
InChI Key: VJDJYLGCIHAXOX-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a cyclobutyl ring substituted with a methoxy group, an acetamide linkage, and a pyrazinone moiety, making it structurally unique and potentially versatile in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized via a [2+2] cycloaddition reaction, where an alkene reacts with a suitable dienophile under UV light or thermal conditions to form the cyclobutane ring.

    Acetamide Formation: The acetamide linkage can be formed by reacting the methoxycyclobutyl intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Pyrazinone Synthesis: The pyrazinone moiety can be synthesized through the condensation of a suitable diamine with a diketone, followed by cyclization and oxidation steps.

    Final Coupling: The final compound is obtained by coupling the methoxycyclobutyl acetamide with the pyrazinone intermediate under suitable coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and methoxylation steps, as well as automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazinone moiety, potentially converting them to alcohols.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be used for hydrolysis.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acid and amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methoxycyclopropyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.

    2-(1-Methoxycyclobutyl)-N-(4-methyl-3-oxopyridin-2-yl)acetamide: Similar structure but with a pyridinone moiety instead of a pyrazinone moiety.

    2-(1-Methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)propionamide: Similar structure but with a propionamide linkage instead of an acetamide linkage.

Uniqueness

The uniqueness of 2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide lies in its specific combination of a methoxycyclobutyl ring, an acetamide linkage, and a pyrazinone moiety

Properties

IUPAC Name

2-(1-methoxycyclobutyl)-N-(4-methyl-3-oxopyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-15-7-6-13-10(11(15)17)14-9(16)8-12(18-2)4-3-5-12/h6-7H,3-5,8H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDJYLGCIHAXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NC(=O)CC2(CCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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